molecular formula C14H19FN2O3S B5303696 N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide

N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide

Cat. No.: B5303696
M. Wt: 314.38 g/mol
InChI Key: MBGNODNZNYYMIV-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide is a complex organic compound characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzylamine with methanesulfonyl chloride to form N-(4-fluorophenyl)methanesulfonamide. This intermediate is then reacted with 2-oxo-2-pyrrolidin-1-ylethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nitrating agents under controlled temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)methanesulfonamide
  • N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
  • N-(4-fluorophenyl)-2-oxo-2-pyrrolidin-1-ylethylamine

Uniqueness

N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide is unique due to the combination of its fluorophenyl group, pyrrolidinone ring, and methanesulfonamide moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-21(19,20)17(10-12-4-6-13(15)7-5-12)11-14(18)16-8-2-3-9-16/h4-7H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGNODNZNYYMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199669
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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